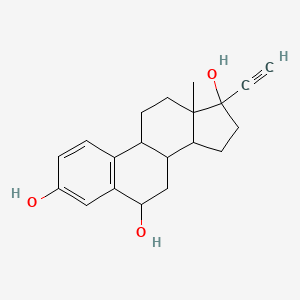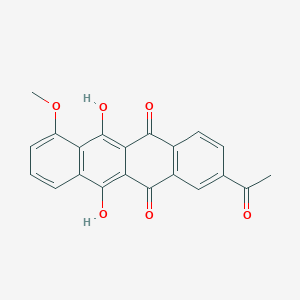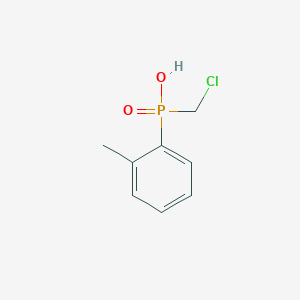
(Chloromethyl)(2-methylphenyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)(2-methylphenyl)phosphinic acid is an organophosphorus compound that contains a phosphinic acid functional group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both chloromethyl and 2-methylphenyl groups in its structure provides unique chemical properties that can be exploited in different reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(2-methylphenyl)phosphinic acid typically involves the reaction of chloromethylphosphonic dichloride with 2-methylphenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)(2-methylphenyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine or other reduced forms.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
(Chloromethyl)(2-methylphenyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study enzyme inhibition and other biochemical processes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Chloromethyl)(2-methylphenyl)phosphinic acid involves its interaction with specific molecular targets. For example, in biological systems, the compound can inhibit certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phosphinic acid: A simpler analog with similar chemical properties.
Phosphonic acid: Another related compound with different oxidation states.
Phosphine oxides: Compounds with similar phosphorus-containing functional groups.
Uniqueness
(Chloromethyl)(2-methylphenyl)phosphinic acid is unique due to the presence of both chloromethyl and 2-methylphenyl groups, which provide distinct reactivity and properties compared to other phosphinic acids. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
102329-27-1 |
|---|---|
Molecular Formula |
C8H10ClO2P |
Molecular Weight |
204.59 g/mol |
IUPAC Name |
chloromethyl-(2-methylphenyl)phosphinic acid |
InChI |
InChI=1S/C8H10ClO2P/c1-7-4-2-3-5-8(7)12(10,11)6-9/h2-5H,6H2,1H3,(H,10,11) |
InChI Key |
SOSAFFYAYHPWFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


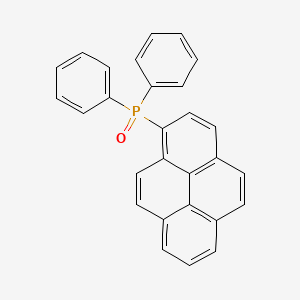
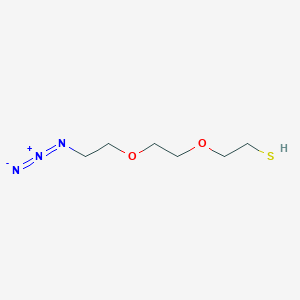
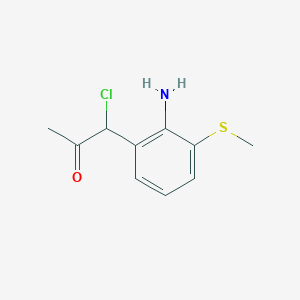
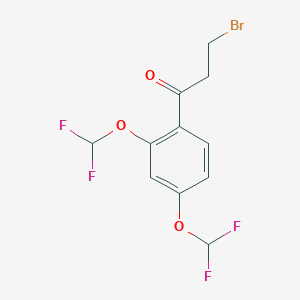
![2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol](/img/structure/B14075420.png)

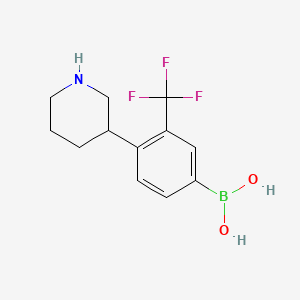
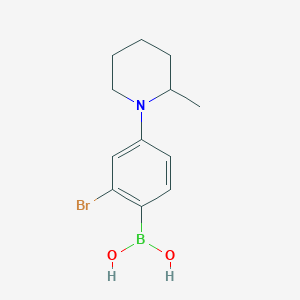
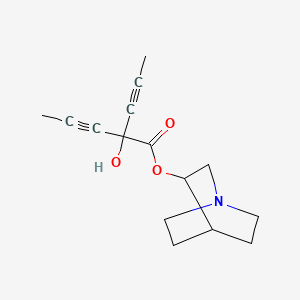
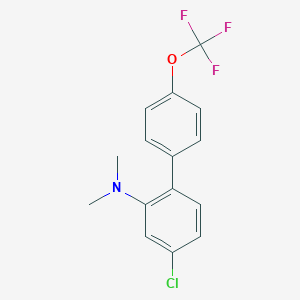
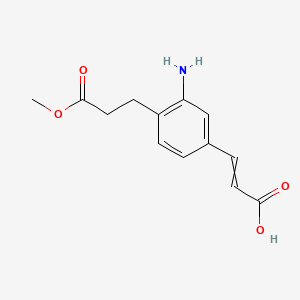
![N-[cyano(phenyl)methyl]acetamide](/img/structure/B14075452.png)
